molecular formula C10H9BrS B12813396 5-Bromo-2,7-dimethylbenzo[b]thiophene

5-Bromo-2,7-dimethylbenzo[b]thiophene

Cat. No.: B12813396
M. Wt: 241.15 g/mol
InChI Key: IUFGUUPATYUZSS-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H9BrS. It belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the benzo[b]thiophene core. Benzo[b]thiophenes are known for their diverse applications in organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethylbenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,7-dimethylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dimethylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

5-Bromo-2,7-dimethylbenzo[b]thiophene has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.

    Materials Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Photocatalysis: Explored for its use in visible-light photocatalytic reactions

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dimethylbenzo[b]thiophene depends on its specific application. In organic electronics, its electronic properties, such as charge transport and light absorption, play a crucial role. In medicinal chemistry, it may interact with biological targets through various molecular pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and methyl groups can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,7-dimethylbenzo[b]thiophene is unique due to the combination of the bromine atom and two methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in organic synthesis, materials science, and medicinal chemistry .

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

5-bromo-2,7-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-6-3-9(11)5-8-4-7(2)12-10(6)8/h3-5H,1-2H3

InChI Key

IUFGUUPATYUZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC(=C2)C)Br

Origin of Product

United States

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